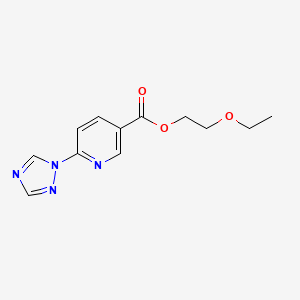
2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that features a triazole ring and a nicotinate moiety.
准备方法
The synthesis of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of 6-chloronicotinic acid with 1H-1,2,4-triazole in the presence of a base, followed by esterification with 2-ethoxyethanol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
化学反应分析
2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学研究应用
2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nicotinate moiety may interact with nicotinic acetylcholine receptors, modulating their activity .
相似化合物的比较
Similar compounds include other triazole derivatives and nicotinate esters. For example:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also features a triazole ring and has been studied for its biological activities.
2-ethoxyethyl nicotinate: Lacks the triazole ring but shares the nicotinate ester structure.
2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is unique due to the combination of the triazole and nicotinate moieties, which confer distinct chemical and biological properties .
生物活性
2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a compound that exhibits significant biological activity due to its unique structural characteristics, particularly the presence of the triazole moiety. This compound is part of a broader class of triazole derivatives, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.
- Molecular Formula : C12H14N4O3
- Molar Mass : 262.26456 g/mol
- CAS Number : 400079-10-9
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring are known to bind to the active sites of various enzymes, potentially inhibiting their function and altering biochemical pathways.
- Receptor Interaction : The nicotinate component may modulate nicotinic acetylcholine receptors, influencing neurotransmission and other physiological processes.
Antifungal Activity
Research indicates that compounds containing the triazole ring demonstrate potent antifungal properties. For instance:
- In studies involving similar triazole derivatives, compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.0156 μg/mL against Candida albicans, significantly outperforming conventional antifungal agents like fluconazole .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0156 | Candida albicans |
| Compound B | 0.125 | Aspergillus fumigatus |
Antibacterial Activity
The antibacterial potential of this compound has also been explored:
- Studies have shown that related triazole compounds exhibit MIC values ranging from 0.125 to 8 μg/mL against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound C | 0.125 | Staphylococcus aureus |
| Compound D | 0.5 | Escherichia coli |
Anticancer Activity
The anticancer potential of triazole derivatives has been documented in various studies:
- Some derivatives have shown significant cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents in oncology .
Case Studies
- Antifungal Efficacy : A recent study demonstrated that a series of triazole derivatives exhibited enhanced antifungal activity compared to standard treatments. The incorporation of the triazole moiety was crucial for this increased efficacy.
- Antibacterial Screening : Another study screened multiple triazole compounds for antibacterial properties, revealing that several derivatives displayed potent activity against drug-resistant strains of bacteria.
属性
IUPAC Name |
2-ethoxyethyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-2-18-5-6-19-12(17)10-3-4-11(14-7-10)16-9-13-8-15-16/h3-4,7-9H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZLRUIMHUOFKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CN=C(C=C1)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













